molecular formula C20H32N2 B5082120 N-cyclohexyl-N-methyl-1-(2-phenylethyl)piperidin-4-amine

N-cyclohexyl-N-methyl-1-(2-phenylethyl)piperidin-4-amine

Cat. No.: B5082120
M. Wt: 300.5 g/mol
InChI Key: SUDQHQRIKPKQJK-UHFFFAOYSA-N
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Description

N-cyclohexyl-N-methyl-1-(2-phenylethyl)piperidin-4-amine is a synthetic compound that belongs to the class of piperidine derivatives This compound is characterized by its complex structure, which includes a piperidine ring substituted with cyclohexyl, methyl, and phenylethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-N-methyl-1-(2-phenylethyl)piperidin-4-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials.

    Substitution Reactions: The cyclohexyl, methyl, and phenylethyl groups are introduced through substitution reactions. These reactions often require specific reagents and catalysts to achieve the desired substitutions.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors, automated synthesis equipment, and advanced purification methods to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-N-methyl-1-(2-phenylethyl)piperidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups or reduce the compound to simpler forms.

    Substitution: The compound can participate in substitution reactions where one or more substituents are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Catalysts: Catalysts like palladium on carbon (Pd/C) and platinum oxide (PtO₂) can facilitate various reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce dealkylated or hydrogenated derivatives.

Scientific Research Applications

N-cyclohexyl-N-methyl-1-(2-phenylethyl)piperidin-4-amine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of new drugs targeting the central nervous system.

    Biological Research: The compound is used in research to understand its interactions with biological targets, such as receptors and enzymes.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex molecules or as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of N-cyclohexyl-N-methyl-1-(2-phenylethyl)piperidin-4-amine involves its interaction with specific molecular targets, such as receptors in the central nervous system. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological processes. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N-cyclohexyl-N-methyl-1-(2-phenylethyl)piperidin-4-amine can be compared with other similar compounds, such as:

    Fentanyl: A well-known synthetic opioid with a similar piperidine structure but different substituents.

    Cyclopropylfentanyl: Another fentanyl analogue with a cyclopropyl group instead of the cyclohexyl group.

    Etazene: A benzimidazole opioid with different structural features but similar pharmacological properties.

Properties

IUPAC Name

N-cyclohexyl-N-methyl-1-(2-phenylethyl)piperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32N2/c1-21(19-10-6-3-7-11-19)20-13-16-22(17-14-20)15-12-18-8-4-2-5-9-18/h2,4-5,8-9,19-20H,3,6-7,10-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUDQHQRIKPKQJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)C2CCN(CC2)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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